molecular formula C11H14N2O B13248948 N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine CAS No. 1339865-46-1

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B13248948
CAS No.: 1339865-46-1
M. Wt: 190.24 g/mol
InChI Key: YOHYRCBANLZZSJ-UHFFFAOYSA-N
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Description

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine is a synthetic organic compound featuring a benzoxazole core structure, which consists of a benzene ring fused to an oxazole ring . This compound is characterized by a methyl group on the nitrogen atom and an isopropyl (propan-2-yl) substituent at the 2-position of the benzoxazole scaffold . With a molecular formula of C12H16N2O, it is part of a class of chemicals known for their utility in advanced chemical synthesis and pharmaceutical research. As a benzoxazole derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery. Benzoxazoles are privileged structures in chemical research due to their diverse biological activities and presence in pharmacologically active molecules. This makes them key intermediates for the development of novel therapeutic agents and for biochemical probing. The specific substitutions on the this compound scaffold present opportunities for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Datasheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

CAS No.

1339865-46-1

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-methyl-2-propan-2-yl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C11H14N2O/c1-7(2)11-13-9-6-8(12-3)4-5-10(9)14-11/h4-7,12H,1-3H3

InChI Key

YOHYRCBANLZZSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)NC

Origin of Product

United States

Preparation Methods

Synthesis via Poly(Ethylene Glycol)-Bound Sulphonic Acid (PEG-SO3H) Catalysis

A notable method involves the use of poly(ethylene glycol)-bound sulphonic acid (PEG-SO3H) as a novel catalyst for the synthesis of substituted benzoxazoles, including 2-(propan-2-yl)-1,3-benzoxazole derivatives. This method is environmentally friendly and offers good yields with mild reaction conditions.

  • Procedure:

    • React o-nitro phenol methyl benzoate with isopropanal in the presence of PEG-SO3H catalyst.
    • The reaction proceeds via condensation and cyclization to form the benzoxazole ring.
    • The reaction is typically carried out in a solvent mixture such as dichloromethane and hexane (1:1).
    • Reaction progress is monitored by thin-layer chromatography (TLC).
    • After completion, the product is purified by recrystallization.
  • Characterization Data:

    • TLC Rf = 0.5 (1:1 CH2Cl2:hexane)
    • ^1H NMR: Signals corresponding to aromatic protons, methyl groups, and isopropyl methine and methyl protons.
    • ^13C NMR: Signals consistent with benzoxazole carbons and substituents.
    • High-resolution mass spectrometry (HRMS) confirms molecular ion peak close to calculated mass (M+ calculated: 219.2365, found: 219.2371).

This method is referenced in the synthesis of 2-(propan-2-yl)-1,3-benzoxazole, which is the core structure of the target compound, indicating its applicability for preparing the desired benzoxazole scaffold.

Proposed Synthetic Route for N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine

Based on literature precedents and methodologies, a plausible synthetic sequence is:

Step Reaction Reagents/Conditions Notes
1. Synthesis of 2-(propan-2-yl)-1,3-benzoxazole o-Nitro phenol methyl benzoate + isopropanal, PEG-SO3H catalyst, reflux Forms benzoxazole ring with isopropyl at 2-position
2. Nitration at 5-position (if not already substituted) Nitrating agents (e.g., HNO3/H2SO4) Introduces nitro group at 5-position
3. Reduction of 5-nitro group to 5-amino Catalytic hydrogenation or chemical reduction (SnCl2, Fe/HCl) Converts nitro to amine
4. N-Methylation of 5-amino group Methyl iodide or Eschweiler–Clarke methylation Produces N-methyl amine

This stepwise approach allows for controlled introduction of the necessary functional groups.

Analytical and Characterization Data Summary

Parameter Data for 2-(Propan-2-yl)-1,3-benzoxazole (Core)
TLC Rf 0.5 (1:1 CH2Cl2:hexane)
^1H NMR (δ, ppm) 8.17 (s, 1H), 8.05–8.03 (d, J=8.33 Hz, 1H), 7.71–7.69 (d, J=8.31 Hz, 1H), 3.95 (s, 3H), 3.31–3.24 (m, 1H), 1.49–1.47 (d, J=7.6 Hz, 6H)
^13C NMR (δ, ppm) 174.0, 166.6, 50.3, 145.2, 126.5, 125.8, 119.1, 111.9, 52.2, 28.9, 20.1
HRMS (M+) Calculated: 219.2365, Found: 219.2371

These data confirm the integrity of the benzoxazole core and substituents.

Additional Notes and Considerations

  • The use of PEG-SO3H catalyst is advantageous due to its recyclability, mild reaction conditions, and environmental benefits compared to traditional acid catalysts.
  • Solvent choice and reaction temperature are critical for optimizing yield and purity.
  • Alternative synthetic routes may involve direct cyclization of 2-amino phenols with substituted carboxylic acids or aldehydes under dehydrating conditions.
  • N-methylation should be carefully controlled to prevent quaternization or multiple alkylations.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazoles.

Scientific Research Applications

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of 1,3-Benzoxazole Derivatives

Substituent Variations
  • N-Ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (): Substitution: Ethyl group (N-ethyl) and 4-fluorophenyl at position 2.
  • 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine ():

    • Substitution: Methoxyethyl group at position 2.
    • Impact: The methoxy oxygen introduces hydrogen-bonding capacity, improving solubility in polar solvents. Molecular weight (192.22 g/mol) is comparable to the target compound (190.24 g/mol), but steric effects differ .
  • 3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives ():

    • Substitution: Pyrazole ring linked to benzoxazole.
    • Impact: The pyrazole adds hydrogen-bonding sites (NH groups), enhancing interactions in antitumor and antibacterial assays. This contrasts with the target compound’s simpler methylamine group .
Heterocyclic Core Modifications
  • N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine ():

    • Core: Benzothiazole (sulfur replaces benzoxazole’s oxygen).
    • Impact: Sulfur’s polarizability and larger atomic size may alter π-π stacking and electronic effects. The chloro and methyl groups add steric bulk .
  • N-Isopropyl-1,3-benzodioxol-5-amine ():

    • Core: Benzodioxole (fused oxygen atoms).
    • Impact: The methylenedioxy group creates a planar aromatic system with distinct electron distribution compared to benzoxazole. The isopropyl substituent mirrors the target compound but in a different electronic environment .
Key Observations :
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., fluorine in ) enhance stability and binding affinity.
    • Bulky substituents (isopropyl in target compound) may reduce solubility but improve membrane permeability.
  • Biological Activity :
    • Pyrazole-linked benzoxazoles () show marked antitumor activity due to additional hydrogen-bonding sites. The target compound’s methylamine group may limit such interactions unless derivatized.

Biological Activity

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a benzoxazole core with a methyl and isopropyl substituent. The molecular structure can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This unique substitution pattern is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that compounds within the benzoxazole class, including this compound, exhibit antimicrobial properties. A study on related benzoxazole derivatives found selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The minimal inhibitory concentrations (MIC) for several derivatives are summarized in Table 1.

CompoundMIC (µg/mL)Activity Type
Compound 132Antibacterial
Compound 264Antifungal
Compound 316Antibacterial
Compound 4128Antifungal

Cytotoxicity and Cancer Research

Benzoxazole derivatives have shown varying degrees of cytotoxicity against cancer cell lines. This compound may exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, studies have reported that certain benzoxazole derivatives selectively target breast cancer (MCF-7) and lung cancer (A549) cells with lower toxicity towards normal cells . This selectivity is critical for developing potential anticancer agents.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research suggests that benzoxazole derivatives may interfere with cellular processes such as:

  • Inhibition of DNA Synthesis : Compounds may disrupt DNA replication in bacteria and cancer cells.
  • Modulation of Enzyme Activity : Benzoxazoles can act as enzyme inhibitors or activators, affecting metabolic pathways.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the benzoxazole ring significantly impact the compound's efficacy and selectivity. For instance, electron-donating groups enhance antibacterial activity, while electron-withdrawing groups may reduce it .

Case Studies and Research Findings

Recent studies have focused on synthesizing new benzoxazole derivatives to enhance their biological activities. For example, a series of modifications led to improved antimicrobial properties in related compounds . These findings underscore the importance of systematic exploration of structural modifications to develop more potent agents.

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